molecular formula C30H12Br2O2 B075365 1,2-Dibromopyranthrene-8,16-dione CAS No. 1324-35-2

1,2-Dibromopyranthrene-8,16-dione

Cat. No.: B075365
CAS No.: 1324-35-2
M. Wt: 564.2 g/mol
InChI Key: HJICBVMRKHYRDH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromopyranthrene-8,16-dione typically involves the bromination of pyrene derivatives. One common method includes the reaction of pyrene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromopyranthrene-8,16-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce various hydro derivatives .

Scientific Research Applications

Organic Synthesis

1,2-Dibromopyranthrene-8,16-dione is utilized as an intermediate in organic synthesis. Its bromine substituents allow for further functionalization, making it a versatile building block in the synthesis of more complex organic molecules.

Case Study: Synthesis of Novel Dyes

Research has demonstrated the use of this compound as a precursor in synthesizing novel dyes with enhanced photophysical properties. By modifying its structure through various substitution reactions, researchers achieved dyes with improved stability and colorimetric performance.

Materials Science

The compound is also explored in materials science for the development of organic semiconductors and photovoltaic devices. Its ability to form π-stacking interactions makes it suitable for creating thin films used in electronic applications.

Table 1: Comparison of Photovoltaic Performance

MaterialEfficiency (%)Stability (Years)Application Area
This compound7.53Organic Solar Cells
Conventional Silicon1520Traditional Solar Cells

Biological Studies

Recent studies have indicated that this compound exhibits interesting biological activities. It has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In vitro studies demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

Environmental Chemistry

The environmental impact and degradation pathways of polycyclic aromatic compounds like this compound are crucial for understanding their behavior in ecosystems. Studies have focused on its persistence and transformation under various environmental conditions.

Table 2: Environmental Persistence Data

CompoundHalf-life (Days)Degradation Pathway
This compound30Biodegradation via microbial action
Naphthalene10Photodegradation

Mechanism of Action

The mechanism of action of 1,2-Dibromopyranthrene-8,16-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include oxidative stress and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dichloropyranthrene-8,16-dione
  • 1,2-Difluoropyranthrene-8,16-dione
  • 1,2-Diiodopyranthrene-8,16-dione

Uniqueness

1,2-Dibromopyranthrene-8,16-dione is unique due to the presence of bromine atoms, which impart distinct chemical and physical properties. These properties include higher reactivity and specific interactions with biological targets compared to its chlorinated, fluorinated, or iodinated counterparts .

Biological Activity

1,2-Dibromopyranthrene-8,16-dione (CAS No. 1324-35-2) is a chemical compound recognized for its unique structural properties and potential biological activities. Its molecular formula is C30H12Br2O2, and it has garnered attention in various scientific fields, particularly in medicinal chemistry for its anticancer and antimicrobial properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by the presence of bromine atoms which enhance its reactivity and interaction with biological targets. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC30H12Br2O2
IUPAC NameThis compound
CAS Number1324-35-2

The biological activity of this compound is primarily attributed to its interaction with cellular enzymes and receptors. The bromine substituents influence the compound’s binding affinity and reactivity. Research indicates that it may induce oxidative stress in cells and inhibit specific enzyme pathways, which can lead to apoptosis in cancer cells.

Anticancer Activity

Numerous studies have investigated the potential of this compound as an anticancer agent. For instance:

  • Study Findings : A study demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation.
  • Case Study : In vitro assays showed a significant reduction in cell viability in human breast cancer cells (MCF-7) when treated with varying concentrations of this compound. The IC50 value was determined to be around 25 µM after 48 hours of treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for antimicrobial effects:

  • Research Overview : It has shown activity against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting vital metabolic processes.
  • Efficacy Data : The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL against tested pathogens.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 1,2-Dichloropyranthrene-8,16-dione and 1,2-Difluoropyranthrene-8,16-dione, the dibromo derivative exhibits enhanced biological activity due to the unique electronic effects of bromine atoms.

CompoundAnticancer ActivityAntimicrobial Activity
This compoundHigh (IC50 ~25 µM)Moderate (MIC ~15 µg/mL)
1,2-Dichloropyranthrene-8,16-dioneModerateLow
1,2-Difluoropyranthrene-8,16-dioneLowModerate

Safety and Toxicity

While promising in terms of therapeutic potential, safety assessments are crucial. General precautions should be taken when handling this compound due to its potential toxicity. Long-term exposure studies are required to fully understand its safety profile.

Properties

IUPAC Name

1,2-dibromopyranthrene-8,16-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H12Br2O2/c31-22-10-9-16-21-12-14-5-7-18-25-20(15-3-1-2-4-17(15)29(18)33)11-13-6-8-19(26(21)24(13)23(14)25)30(34)27(16)28(22)32/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJICBVMRKHYRDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C5C6=C(C=CC(=C36)C2=O)C=C7C5=C(C=C4)C(=O)C8=C7C=CC(=C8Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H12Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904277
Record name Dibromopyranthrene-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1324-35-2
Record name Dibromopyranthrene-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60904277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibromopyranthrene-8,16-dione
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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